

Application Note: Determining Sunscreen Absorption in Skin Using an Oxybenzone-d5 Tracer

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Compound of Interest		
Compound Name:	Oxybenzone-d5	
Cat. No.:	B581888	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The systemic absorption of sunscreen active ingredients is a topic of increasing interest for regulatory bodies and consumers.[1][2] Oxybenzone (benzophenone-3) is a common ultraviolet (UV) filter used in commercial sunscreens to absorb UVA and UVB radiation.[3] Concerns have been raised about its potential systemic exposure and endocrine-disrupting properties.[3][4] Accurate quantification of oxybenzone absorption through the skin is therefore crucial for safety and risk assessment. The use of a stable isotope-labeled tracer, such as **Oxybenzone-d5**, in conjunction with highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust method to differentiate between the applied sunscreen ingredient and any pre-existing systemic levels, thereby enabling precise measurement of dermal absorption.

This application note provides a detailed protocol for determining the in vitro percutaneous absorption of oxybenzone using **Oxybenzone-d5** as a tracer. The methodology is based on the use of Franz diffusion cells with excised human or porcine skin, followed by LC-MS/MS analysis.

Principle of the Method



An in vitro skin permeation study is conducted using Franz-style diffusion cells, which consist of a donor chamber and a receptor chamber separated by a skin sample.[5][6] A sunscreen formulation containing a known concentration of **Oxybenzone-d5** is applied to the surface of the skin in the donor chamber. The amount of **Oxybenzone-d5** that permeates through the skin into the receptor fluid is measured over time. At the end of the experiment, the skin is sectioned into the stratum corneum, epidermis, and dermis, and the amount of **Oxybenzone-d5** retained in each layer is quantified. This allows for a comprehensive assessment of the dermal absorption profile. The use of a deuterated tracer ensures that the measurements are not confounded by any potential environmental or dietary exposure to unlabeled oxybenzone.

Experimental Protocols Materials and Reagents

- **Oxybenzone-d5** (2-hydroxy-4-methoxy-2',3',4',5',6'-d5-benzophenone)
- Unlabeled Oxybenzone (for calibration standards)
- Excised human or porcine skin
- Franz diffusion cells
- Receptor fluid: Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., 4% Bovine Serum Albumin or 4% Brij® 98) to maintain sink conditions.[5]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Water (deionized or HPLC grade)
- Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether MTBE)



 Internal standard for LC-MS/MS analysis (e.g., a different isotopically labeled compound if not using isotope dilution method for quantification)

Skin Preparation

- Obtain full-thickness human or porcine skin from a reputable tissue bank or source.
- · Carefully remove any subcutaneous fat.
- Prepare skin sections of a uniform thickness (e.g., 380 μm) using a dermatome. [5][6]
- Visually inspect the skin for any imperfections and discard any damaged sections.
- The integrity of the skin barrier should be verified before the experiment, for example, by measuring transepidermal water loss (TEWL).[7]

In Vitro Dermal Absorption Assay (Franz Diffusion Cell)

- Mount the prepared skin sections onto the Franz diffusion cells, with the stratum corneum facing the donor chamber.
- Fill the receptor chamber with pre-warmed (37°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.[5][6]
- Allow the system to equilibrate for at least 30 minutes.
- Apply a finite dose (e.g., 2 mg/cm²) of the sunscreen formulation containing a known concentration of Oxybenzone-d5 to the skin surface in the donor chamber.
- At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots of the receptor fluid for analysis.
- Replenish the receptor chamber with fresh, pre-warmed receptor fluid after each sampling.
- At the end of the experiment (e.g., 24 hours), dismantle the Franz cells.
- Wash the skin surface to remove any unabsorbed formulation.
- Separate the stratum corneum from the rest of the skin using tape stripping.



- Separate the epidermis from the dermis.
- Process each skin layer and the collected receptor fluid samples for LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis

- Receptor Fluid:
 - To an aliquot of the receptor fluid, add an internal standard (if not using Oxybenzone-d5 for direct quantification).
 - Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- Skin Samples (Stratum Corneum, Epidermis, Dermis):
 - Mince each skin sample and place it in a suitable solvent (e.g., methanol) for extraction.
 - Homogenize the tissue.
 - Vortex and sonicate to ensure complete extraction.
 - Centrifuge to pellet the tissue debris.
 - Transfer the supernatant to a clean tube.
 - Perform a liquid-liquid extraction by adding a solvent like MTBE.[8]
 - Evaporate the organic phase to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:



- Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18,
 2.1 mm × 50 mm, 1.9 μm) is suitable.[9]
- Mobile Phase: A gradient of methanol and water with 0.1% formic acid or 10 mM ammonium formate can be used.[10]
- Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 μL.
- Tandem Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Oxybenzone-d5: A potential transition is m/z 234 → 77.
 - Unlabeled Oxybenzone (for calibration): A common transition is m/z 229 → 151 or 229
 → 105.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and structured tables.

Table 1: Cumulative Permeation of Oxybenzone-d5 through Skin Over 24 Hours



Time (hours)	Cumulative Amount Permeated (ng/cm²)	Percentage of Applied Dose (%)
2	10.5 ± 2.1	0.05 ± 0.01
4	25.8 ± 4.5	0.13 ± 0.02
6	48.2 ± 7.9	0.24 ± 0.04
8	75.1 ± 11.3	0.38 ± 0.06
12	130.6 ± 20.5	0.65 ± 0.10
24	250.3 ± 35.8	1.25 ± 0.18

Data are presented as mean ± standard deviation (n=6). The applied dose was 2 mg/cm² containing 1% **Oxybenzone-d5**.

Table 2: Distribution of Oxybenzone-d5 in Skin Layers After 24 Hours

Skin Compartment	Amount Retained (ng/cm²)	Percentage of Applied Dose (%)
Stratum Corneum	1500.7 ± 210.4	7.50 ± 1.05
Epidermis	350.2 ± 55.6	1.75 ± 0.28
Dermis	120.9 ± 22.1	0.60 ± 0.11
Total Retained	1971.8 ± 288.1	9.86 ± 1.44

Data are presented as mean \pm standard deviation (n=6).

Table 3: Mass Balance of **Oxybenzone-d5** at 24 Hours

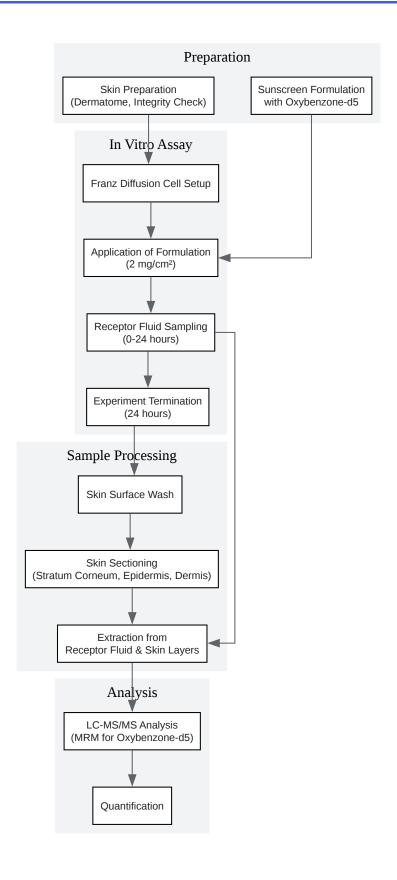


Compartment	Percentage of Applied Dose (%)
Unabsorbed (on skin surface)	88.89 ± 1.62
Absorbed (Permeated through skin)	1.25 ± 0.18
Retained in Skin	9.86 ± 1.44
Total Recovery	100.00 ± 3.24

Data are presented as mean \pm standard deviation (n=6).

Visualizations





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Caption: Experimental workflow for determining sunscreen absorption using an **Oxybenzone- d5** tracer.

Conclusion

The use of **Oxybenzone-d5** as a tracer in combination with LC-MS/MS provides a highly specific and sensitive method for quantifying the dermal absorption of oxybenzone from sunscreen formulations. This approach allows for the precise determination of the amount of the active ingredient that permeates the skin and is retained within its different layers. The detailed protocol and data presentation format provided in this application note can serve as a valuable resource for researchers, scientists, and drug development professionals involved in the safety assessment of sunscreens and other topical products. The results from such studies are crucial for regulatory submissions and for ensuring consumer safety.

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